2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide
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Overview
Description
2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide is an organic compound that features a chloroacetamide group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methoxybenzaldehyde and 2-chloropropionyl chloride.
Formation of Intermediate: The first step involves the reaction of 3-fluoro-5-methoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or amine intermediate.
Acylation: The intermediate is then reacted with 2-chloropropionyl chloride under basic conditions to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro and methoxy substituents on the phenyl ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[1-(3-fluoro-4-methoxyphenyl)propan-2-yl]acetamide
- 2-Chloro-N-[1-(3-fluoro-5-ethoxyphenyl)propan-2-yl]acetamide
- 2-Chloro-N-[1-(3-fluoro-5-methylphenyl)propan-2-yl]acetamide
Uniqueness
2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure may result in distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2/c1-8(15-12(16)7-13)3-9-4-10(14)6-11(5-9)17-2/h4-6,8H,3,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFKRUWVMUAQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)F)OC)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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